Home > Products > Screening Compounds P9134 > N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide
N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide - 617695-07-5

N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide

Catalog Number: EVT-3666453
CAS Number: 617695-07-5
Molecular Formula: C24H21NO2
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(N′,N′′Z,N′,N′′E)-N′,N′′-[1-(4-Chlorophenyl)ethane-1,2-diylidene]bis(3-methyl-1-benzofuran-2-carbohydrazide)

  • Compound Description: (N′,N′′Z,N′,N′′E)-N′,N′′-[1-(4-Chlorophenyl)ethane-1,2-diylidene]bis(3-methyl-1-benzofuran-2-carbohydrazide) is a complex molecule containing two 3-methyl-1-benzofuran-2-carbohydrazide units linked by a 1-(4-chlorophenyl)ethane-1,2-diylidene bridge. The crystal structure of this compound has been studied [].

3-Methyl-1-benzofuran-2-carbohydrazide

  • Compound Description: This compound serves as a building block for more complex benzofuran derivatives []. Its crystal structure reveals the presence of three crystallographically independent molecules in the asymmetric unit [].

5-{4-[4-(5-Cyano-3-indolyl)-butyl)-butyl]-1-piperazinyl}-benzofuran-2-carboxamide (EMD 68843; vilazodone)

  • Compound Description: This compound, also known as vilazodone, acts as a selective inhibitor of serotonin reuptake and a partial agonist at 5-HT1A receptors []. Studies show it increases extracellular 5-HT levels in the brain, potentially exceeding the effects of conventional SSRIs [].

N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3)

  • Compound Description: GML-3 is a potential drug candidate with demonstrated anxiolytic and antidepressant activities comparable to diazepam and amitriptyline, respectively []. It functions as an 18 kDa mitochondrial translocator protein (TSPO) ligand, showing promise for drug development due to its reduced side effects compared to diazepam [].

N-Benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-1)

  • Compound Description: GML-1 exhibits anxiolytic activity, making it a potential candidate for developing novel anxiolytic drugs with fewer side effects []. Studies focus on optimizing its tablet formulation for improved pharmaceutical properties [].

(2S,3R)-N-(2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl)benzofuran-2-carboxamide

  • Compound Description: This compound is a potential therapeutic agent for treating various conditions and disorders, particularly those related to the central and autonomic nervous systems [, , ].

4-Fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-(1-(pyrimidin-2-yl)cyclopropylcarbamoyl)phenyl)benzofuran-3-carboxamide (BMS-929075)

  • Compound Description: BMS-929075 acts as an allosteric inhibitor of the HCV NS5B replicase, targeting the palm site of the enzyme []. It represents a potential therapeutic option for treating hepatitis C virus infections.

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

  • Compound Description: PF-03716556 is a potent and selective acid pump antagonist, developed as a potential treatment for gastroesophageal reflux disease []. Studies show it has a more rapid onset of action than omeprazole and is more potent than revaprazan, highlighting its potential as a therapeutic alternative [].

Properties

CAS Number

617695-07-5

Product Name

N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide

IUPAC Name

N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C24H21NO2/c1-18-21-14-8-9-15-22(21)27-23(18)24(26)25(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3

InChI Key

CKHZGXMSJZFZKP-UHFFFAOYSA-N

SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.